molecular formula C20H21FN2O2 B11293597 N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11293597
M. Wt: 340.4 g/mol
InChI Key: IBBBVKQRIAERHS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-fluorophenylacetic acid, which is then converted into 4-fluorophenylacetyl chloride using thionyl chloride. This intermediate is then reacted with 1-methyl-2-phenylpyrrolidine-3-carboxylic acid to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
  • 2-phenylthiazol-4-ethylamides

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of a fluorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O2/c1-23-18(24)13-17(19(23)15-5-3-2-4-6-15)20(25)22-12-11-14-7-9-16(21)10-8-14/h2-10,17,19H,11-13H2,1H3,(H,22,25)

InChI Key

IBBBVKQRIAERHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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